molecular formula C20H26ClN3O B5520285 (3S*,4R*)-1-[(8-chloro-2-methyl-4-quinolinyl)carbonyl]-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine

(3S*,4R*)-1-[(8-chloro-2-methyl-4-quinolinyl)carbonyl]-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine

Cat. No.: B5520285
M. Wt: 359.9 g/mol
InChI Key: BCYKSLZEDBKPKV-FUHWJXTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S*,4R*)-1-[(8-chloro-2-methyl-4-quinolinyl)carbonyl]-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine is a useful research compound. Its molecular formula is C20H26ClN3O and its molecular weight is 359.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.1764402 g/mol and the complexity rating of the compound is 484. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • The preparation of heterocyclic N-oxides from quinolines demonstrates the versatility of quinoline derivatives in chemical synthesis. Pyridine and quinoline compounds can be efficiently oxidized to their N-oxides, indicating potential for chemical transformations and applications in various synthesis processes (Zhong et al., 2004).
  • Complex hydrogen-bonded cations involving quinoline have been studied, suggesting the importance of quinoline derivatives in forming complex structures and possibly influencing the design of molecular receptors or sensors (Clements et al., 1973).
  • Diels-Alder reactions involving pyridine o-quinodimethane analogues generated from functionalized o-bis(chloromethyl)pyridines have been explored. Such reactions highlight the synthetic utility of pyridine derivatives in constructing complex heterocyclic systems, potentially useful in material science or pharmaceutical synthesis (Carly et al., 1996).

Chemical Structure Analysis

  • The crystal structure of related quinoline-pyrrolidine compounds has been detailed, providing insights into the conformation and molecular interactions within such molecules. This information is crucial for understanding the chemical behavior and potential applications of these compounds in areas such as material science or molecular engineering (Mathusalini et al., 2015).

Reactivity and Derivative Formation

  • Research into the photochemical reactions of 2-(dimethylcarbamoyl)quinolines indicates the potential for creating diverse derivatives through light-induced transformations. Such studies could inform the development of photo-responsive materials or chemical sensors (Ono et al., 1983).

Properties

IUPAC Name

(8-chloro-2-methylquinolin-4-yl)-[(3S,4R)-3-(dimethylamino)-4-propan-2-ylpyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN3O/c1-12(2)16-10-24(11-18(16)23(4)5)20(25)15-9-13(3)22-19-14(15)7-6-8-17(19)21/h6-9,12,16,18H,10-11H2,1-5H3/t16-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYKSLZEDBKPKV-FUHWJXTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)Cl)C(=O)N3CC(C(C3)N(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C=CC=C(C2=N1)Cl)C(=O)N3C[C@H]([C@@H](C3)N(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.